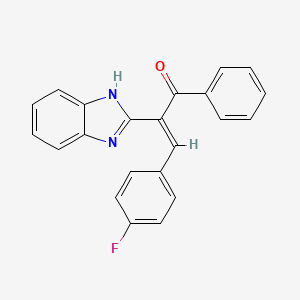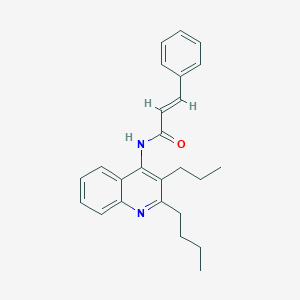![molecular formula C23H16ClN3O5 B5325432 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5325432.png)
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core with various substituents, including a chlorobenzoyl group, a nitrophenyl group, and a pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride, 3-nitrobenzaldehyde, and pyridine derivatives. The key steps in the synthesis may involve:
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving the condensation of appropriate precursors.
Introduction of Substituents: The chlorobenzoyl, nitrophenyl, and pyridinylmethyl groups are introduced through nucleophilic substitution, Friedel-Crafts acylation, and other organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or SnCl2 (Tin(II) chloride) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Oxidative Stress: The compound’s redox-active groups may participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorobenzoyl CoA ligase: This enzyme catalyzes the formation of 4-chlorobenzoyl-CoA from 4-chlorobenzoate and CoA.
Pyridinium Salts: These compounds share the pyridine moiety and have diverse applications in medicinal chemistry and materials science.
Uniqueness
4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for multiple points of chemical modification, making it a versatile scaffold for drug development and materials science.
Propiedades
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c24-17-8-6-15(7-9-17)21(28)19-20(16-4-1-5-18(11-16)27(31)32)26(23(30)22(19)29)13-14-3-2-10-25-12-14/h1-12,20,28H,13H2/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYDIBZADLBHJ-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![3-(3-CHLOROPHENYL)-2-METHYL-7-(THIOPHEN-3-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5325359.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5325371.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5325381.png)
![5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5325391.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)

![3-chloro-4-ethoxy-N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)


